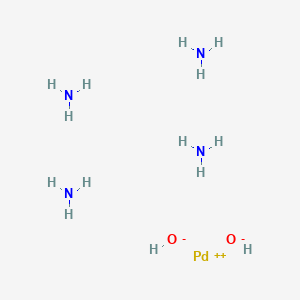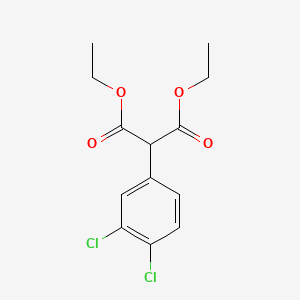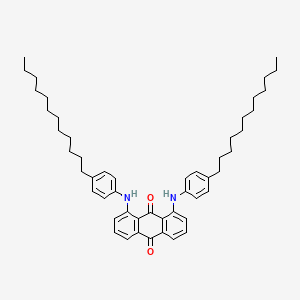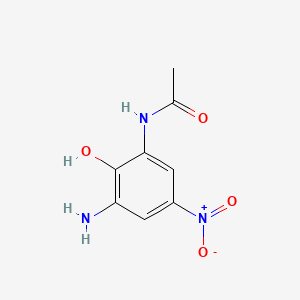![molecular formula C28H42Si2 B1609418 1,4-ビス[ジメチル[2-(5-ノルボルネン-2-イル)エチル]シリル]ベンゼン CAS No. 307496-40-8](/img/structure/B1609418.png)
1,4-ビス[ジメチル[2-(5-ノルボルネン-2-イル)エチル]シリル]ベンゼン
概要
説明
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene is a chemical compound with the molecular formula C28H42Si2 and a molecular weight of 434.80 g/mol It is known for its unique structure, which includes two norbornene groups attached to a benzene ring via dimethylsilyl linkages
科学的研究の応用
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene has several applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene typically involves the reaction of 1,4-dibromobenzene with dimethyl[2-(5-norbornen-2-yl)ethyl]silyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions . The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The norbornene groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield norbornene epoxides, while reduction could produce norbornane derivatives .
作用機序
The mechanism of action of 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene involves its interaction with specific molecular targets and pathways. The norbornene groups can undergo ring-opening metathesis polymerization (ROMP), leading to the formation of polymers with unique properties . Additionally, the dimethylsilyl linkages provide flexibility and stability to the compound, enhancing its performance in various applications.
類似化合物との比較
Similar Compounds
1,4-Bis(dimethylsilyl)benzene: Lacks the norbornene groups, resulting in different reactivity and applications.
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of dimethylsilyl, affecting its chemical properties.
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]toluene: Contains a toluene ring instead of benzene, leading to variations in its reactivity and applications.
Uniqueness
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene is unique due to the presence of both norbornene and dimethylsilyl groups, which impart distinctive chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[4-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]phenyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42Si2/c1-29(2,15-13-25-19-21-5-7-23(25)17-21)27-9-11-28(12-10-27)30(3,4)16-14-26-20-22-6-8-24(26)18-22/h5-12,21-26H,13-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALLAEJZRWYAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)C3=CC=C(C=C3)[Si](C)(C)CCC4CC5CC4C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408413 | |
| Record name | 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307496-40-8 | |
| Record name | 5,5′-[1,4-Phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis[bicyclo[2.2.1]hept-2-ene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307496-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzo[a]pyrene-7,8-d2](/img/structure/B1609342.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B1609343.png)








